Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate
Description
Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core linked to a methoxypyridazine moiety and a methyl ester group.
Properties
Molecular Formula |
C9H9N5O3 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
methyl 2-(6-methoxypyridazin-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H9N5O3/c1-16-8-4-3-7(11-12-8)14-10-5-6(13-14)9(15)17-2/h3-5H,1-2H3 |
InChI Key |
RWZJMQGDYCKLGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2N=CC(=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridazine with azide derivatives to form the triazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon (Pd/C) under mild heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can result in a variety of substituted triazole and pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit antimicrobial properties. Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate has shown promising results against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis .
- Anticancer Properties : The triazole moiety has been linked to anticancer activity. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving methionine aminopeptidase type II inhibition .
- Anti-inflammatory Effects : This compound has potential applications in modulating immune responses by influencing cytokine production (e.g., IL-12 and IL-23), which are crucial in autoimmune diseases .
Agricultural Applications
The compound's unique structure also positions it as a candidate for agricultural applications:
- Pesticidal Activity : Compounds with triazole structures have been evaluated for their effectiveness as fungicides and herbicides. Preliminary studies suggest that this compound could be effective against certain plant pathogens.
Materials Science Applications
- Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the materials. This application is particularly relevant in creating advanced materials for electronics and coatings.
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 5.0 | |
| Anticancer | HeLa Cells | 10.0 | |
| Anti-inflammatory | Cytokine Production Assay | N/A |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against drug-resistant Mycobacterium tuberculosis highlighted its potential as a lead compound for developing new antitubercular agents .
- Cancer Cell Line Analysis : In vitro studies on various cancer cell lines demonstrated that modifications to the triazole structure can significantly enhance anticancer activity, suggesting a structure-activity relationship that merits further investigation .
Mechanism of Action
The mechanism of action of Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs reported in the literature (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
*Calculated based on molecular formula (C₉H₁₀N₄O₃).
Key Observations
Substituent Effects: The methoxy group on the pyridazine ring in the target compound may improve solubility in polar solvents compared to the methyl group in 5-methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid .
Functional Group Impact :
- Methyl ester derivatives (target, CAS 2613385-63-8) are more lipophilic than carboxylic acids (e.g., ), favoring passive cellular uptake.
- The ethyl ester in Ethyl 4-benzyloxy-1-(cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylate may confer slower hydrolysis rates compared to methyl esters .
The target compound’s methoxypyridazine group may offer improved synthetic accessibility. Standard alkylation methods using K₂CO₃ and halides (e.g., bromomethylcyclopropane in ) could be adapted for the target’s synthesis.
Research Findings and Implications
- Crystallographic Analysis : Tools like SHELXL and Mercury CSD are widely used for refining and visualizing crystal structures of small molecules . For example, Mercury’s packing similarity analysis could elucidate intermolecular interactions in the target compound’s hypothetical crystal structure, comparing it to analogs like .
- Biological Relevance : The methyl ester in the target compound may act as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid form, similar to strategies observed in .
Biological Activity
Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate (CAS: 1431728-43-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of pyridazine derivatives with triazole precursors under controlled conditions, often yielding high purity and yield rates.
Biological Activity
The biological activities of this compound have been evaluated in various studies, highlighting its potential in several therapeutic areas:
1. Anticancer Activity
- Research has indicated that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent activity against various cancer cell lines. In particular:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 0.02 µM to 4.93 µM against different cancer types, indicating strong cytotoxic effects .
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .
2. Antimicrobial Activity
- Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that they can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
3. Antidiabetic and Anti-inflammatory Effects
- Some studies suggest that triazole derivatives may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Additionally, anti-inflammatory effects have been observed in vitro .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
